molecular formula C12H16N2O5S B14599806 N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide CAS No. 61068-49-3

N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide

Cat. No.: B14599806
CAS No.: 61068-49-3
M. Wt: 300.33 g/mol
InChI Key: ZWDGAYWQIZUFPR-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide is an organic compound that features a methanesulfonyl group, a nitrophenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with 2,2-dimethylpropanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

Scientific Research Applications

N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Methanesulfonyl)-2,2-dimethyl-N-(4-bromophenyl)propanamide
  • N-(Methanesulfonyl)-2,2-dimethyl-N-(4-chlorophenyl)propanamide
  • N-(Methanesulfonyl)-2,2-dimethyl-N-(4-methylphenyl)propanamide

Uniqueness

N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or interaction with biological targets is required .

Properties

CAS No.

61068-49-3

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

2,2-dimethyl-N-methylsulfonyl-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C12H16N2O5S/c1-12(2,3)11(15)13(20(4,18)19)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3

InChI Key

ZWDGAYWQIZUFPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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